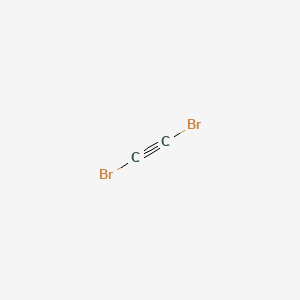

Dibromoacetylene

Description

BenchChem offers high-quality Dibromoacetylene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dibromoacetylene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

624-61-3 |

|---|---|

Molecular Formula |

C2Br2 |

Molecular Weight |

183.83 g/mol |

IUPAC Name |

1,2-dibromoethyne |

InChI |

InChI=1S/C2Br2/c3-1-2-4 |

InChI Key |

JNFBOWNNNAHVNZ-UHFFFAOYSA-N |

Canonical SMILES |

C(#CBr)Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Dibromoacetylene: Methods and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibromoacetylene (C₂Br₂) is a highly reactive and hazardous organobromine compound with a linear structure featuring a carbon-carbon triple bond flanked by two bromine atoms. Its unique chemical properties make it a subject of interest in organic synthesis and materials science. However, its inherent instability and explosive nature necessitate a thorough understanding of its synthesis and handling. This technical guide provides a comprehensive overview of the primary methods for the synthesis of dibromoacetylene, detailing the reaction mechanisms, experimental protocols, and associated quantitative data. Safety precautions for handling this hazardous compound are also discussed.

Introduction

Dibromoacetylene, also known as 1,2-dibromoethyne, is a colorless, water-like liquid with a sweetish odor.[1] It is highly sensitive to air and can be explosive, spontaneously igniting in air to produce black, sooty smoke and a red flame.[1] When heated, it can explode violently.[1] These hazardous properties demand careful consideration and specialized handling procedures in a laboratory setting. Despite its instability, dibromoacetylene serves as a precursor in various chemical transformations and in the synthesis of polydibromoacetylene, a conducting polymer.[1] This guide explores the four principal methods for its laboratory preparation.

Synthesis Methods and Mechanisms

Four primary methods for the synthesis of dibromoacetylene have been reported:

-

Dehydrobromination of 1,1,2-Tribromoethylene

-

Reaction of Acetylene (B1199291) with a Strong Base followed by Bromination

-

Reaction of Acetylene with Sodium Hypobromite

-

Direct Bromination of Acetylene

Dehydrobromination of 1,1,2-Tribromoethylene

This method involves the elimination of hydrogen bromide from 1,1,2-tribromoethylene using a strong base, typically potassium hydroxide (B78521).[1] The reaction is known to be hazardous and carries a risk of explosion.[1]

Mechanism:

The reaction proceeds via an E2 (bimolecular elimination) mechanism. The hydroxide ion (OH⁻) acts as a strong base, abstracting a proton from the carbon atom bearing a single bromine atom. Simultaneously, the carbon-bromine bond on the adjacent carbon breaks, and a triple bond is formed between the two carbon atoms, resulting in the formation of dibromoacetylene.

Experimental Protocol:

-

Caution: This reaction is potentially explosive and must be carried out with extreme care in a well-ventilated fume hood and behind a safety shield. All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon).[2]

-

In a separatory funnel of 1-liter capacity, place 26.5 g of 1,1,2-tribromoethylene and 10.5 g of 82% potassium hydroxide.[2]

-

The stopper of the funnel should have two holes, one for a small dropping funnel and the other for a gas outlet.[2]

-

Under a nitrogen atmosphere, add 35-50 g of 95% ethanol (B145695) through the dropping funnel while cooling the separatory funnel in a stream of water.[2]

-

After 2 hours, add 400-500 ml of de-aerated water.[2]

-

An oily layer of dibromoacetylene will collect at the bottom of the funnel.[2]

-

Carefully run off the dibromoacetylene layer into a flask filled with carbon dioxide.[2]

-

Distill the product in an atmosphere of carbon dioxide by heating the flask in an oil bath to 100-120 °C. The boiling point of dibromoacetylene is 76 °C.[2]

Reaction of Acetylene with a Strong Base followed by Bromination

This two-step method involves the deprotonation of acetylene with a strong base, such as phenyl lithium or n-butyllithium, to form a lithium acetylide intermediate. This intermediate is then reacted with a bromine source to yield dibromoacetylene.[1][3]

Mechanism:

The first step is an acid-base reaction where the strong base deprotonates acetylene to form a lithium acetylide. In the second step, the acetylide anion acts as a nucleophile and attacks a bromine molecule. The reaction likely proceeds through a nucleophilic attack on one bromine atom, with the other acting as a leaving group. This process is repeated to replace both hydrogen atoms of acetylene with bromine.

References

An In-depth Technical Guide to Dibromoacetylene (CAS Number: 624-61-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibromoacetylene (C₂Br₂), identified by CAS number 624-61-3, is a highly reactive and versatile chemical compound. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and an exploration of its current and potential applications in organic synthesis and drug discovery. The inherent reactivity of its carbon-carbon triple bond, combined with the presence of two bromine atoms, makes it a valuable precursor for the synthesis of a variety of organic molecules, including potentially bioactive heterocycles. This document aims to serve as a technical resource for researchers and professionals engaged in chemical synthesis and the development of novel therapeutic agents.

Chemical and Physical Properties

Dibromoacetylene, also known by its IUPAC name 1,2-dibromoethyne, is a colorless liquid with a characteristic sweetish odor.[1] It is highly sensitive to air and can be explosive, necessitating careful handling in an inert atmosphere.[1] Upon exposure to air, it produces white fumes with an ozone-like smell and is lachrymatory.[1]

Table 1: Physical and Chemical Properties of Dibromoacetylene

| Property | Value | Reference(s) |

| CAS Number | 624-61-3 | [2] |

| Molecular Formula | C₂Br₂ | [1][3] |

| Molecular Weight | 183.83 g/mol | [1][4] |

| Appearance | Colorless liquid | [1] |

| Odor | Sweetish, ozone-like in air | [1] |

| Melting Point | -16.5 °C | [1] |

| Boiling Point | 76 °C | [5] |

| IUPAC Name | 1,2-dibromoethyne | [3] |

| SMILES | C(#CBr)Br | [4] |

| InChI | InChI=1S/C2Br2/c3-1-2-4 | [4] |

Spectroscopic Data

The structural characterization of dibromoacetylene is supported by various spectroscopic techniques. Due to its symmetric nature, the 1H NMR spectrum is not applicable.

Table 2: Spectroscopic Data of Dibromoacetylene

| Spectrum Type | Key Features | Reference(s) |

| Infrared (IR) | 2185 cm⁻¹ (symmetrical C≡C stretch), 832 cm⁻¹ (asymmetrical C-Br stretch), 311 cm⁻¹ (bending, Z shape BrCC), 267 cm⁻¹ (symmetrical stretch), 167 cm⁻¹ (bending, C-shape) | [1] |

| ¹³C NMR | Data not readily available in searched literature. | |

| Mass Spectrometry (MS) | Specific fragmentation data not readily available in searched literature. |

Experimental Protocols: Synthesis of Dibromoacetylene

Several methods for the synthesis of dibromoacetylene have been reported. The dehydrobromination of 1,1,2-tribromoethylene is a common laboratory-scale preparation.

Synthesis from 1,1,2-Tribromoethylene and Potassium Hydroxide (B78521)

This method involves the elimination of hydrogen bromide from 1,1,2-tribromoethylene using a strong base.

Experimental Protocol:

Materials:

-

1,1,2-tribromoethylene (26.5 g)

-

82% Potassium hydroxide (10.5 g)

-

95% Ethanol (B145695) (35-50 g)

-

Air-free water

-

Nitrogen or Carbon dioxide gas for inert atmosphere

Procedure: [5]

-

Place 26.5 g of 1,1,2-tribromoethylene and 10.5 g of 82% potassium hydroxide in a 1-liter separatory funnel equipped with a dropping funnel and a gas inlet/outlet.

-

Establish an inert atmosphere by flushing the apparatus with nitrogen gas.

-

Slowly add 35-50 g of 95% ethanol to the mixture while cooling the separatory funnel with a stream of water.

-

Allow the reaction to proceed for 2 hours.

-

After 2 hours, add 400-500 ml of air-free water to the reaction mixture.

-

An oily layer of dibromoacetylene will separate at the bottom of the funnel.

-

Carefully run off the lower oily layer into a flask filled with carbon dioxide.

-

Distill the collected liquid under a carbon dioxide atmosphere by heating in an oil bath to 100-120 °C. The boiling point of dibromoacetylene is 76 °C.

Other Synthetic Methods

-

Reaction of Acetylene (B1199291) with Phenyl Lithium and Bromine: This method involves the formation of lithium acetylide from acetylene and phenyl lithium at low temperatures (-50 °C), followed by reaction with bromine to yield dibromoacetylene.[1]

-

Reaction of Acetylene with Sodium Hypobromite (B1234621): Acetylene can also be reacted with sodium hypobromite (NaOBr) to produce dibromoacetylene.[1]

Chemical Reactivity and Applications in Synthesis

Dibromoacetylene is a highly reactive compound due to the presence of the electron-deficient triple bond and the two bromine leaving groups.

-

Spontaneous Ignition and Explosion: It ignites spontaneously in air, producing black sooty smoke and a red flame.[1] It can also explode when heated.[1]

-

Oxidation: A slower reaction with oxygen and water yields oxalic acid and hydrobromic acid.[1]

-

Addition Reactions: It reacts with hydrogen iodide to form dibromoiodoethylene and with bromine to yield tetrabromoethene.[1]

-

Polymerization: Dibromoacetylene can be polymerized to polydibromoacetylene using catalysts like titanium tetrachloride and triethylaluminium. The resulting polymer is a black, electrically conducting material.[1]

Role in Organic Synthesis

Dibromoacetylene serves as a valuable building block in organic synthesis, particularly for the construction of complex molecules and heterocycles.[3] Its bifunctional nature allows for sequential or double functionalization.

Heterocyclic compounds are central to drug discovery, with a vast number of pharmaceuticals containing these structural motifs.[6][7] The reactivity of dibromoacetylene makes it a potential precursor for the synthesis of various five- and six-membered heterocycles. For instance, cycloaddition reactions are a powerful tool for constructing these ring systems.[8][9] While specific examples detailing the use of dibromoacetylene in the synthesis of named drug molecules are not prevalent in the readily available literature, its potential for creating novel heterocyclic scaffolds is significant for medicinal chemists.

Caption: General scheme for the synthesis of heterocyclic compounds from dibromoacetylene via cycloaddition reactions.

Relevance in Drug Development and Biological Activity

The incorporation of halogen atoms, particularly bromine, into organic molecules is a well-established strategy in drug design.[10] Bromination can influence a molecule's pharmacokinetic and pharmacodynamic properties, potentially leading to enhanced therapeutic activity. Halogenated compounds, including acetylenic structures, have been isolated from natural sources like marine organisms and have demonstrated a range of biological activities, including antibacterial, antifungal, and anticancer effects.[11]

While direct studies on the biological activity and specific signaling pathway modulation by dibromoacetylene are limited in the public domain, its role as a precursor to potentially bioactive molecules is an active area of interest. The acetylene group itself is a recognized feature in many therapeutic agents, targeting a wide array of proteins.[11]

Given the known cytotoxicity of some brominated organic acids, it is plausible that dibromoacetylene or its metabolites could exhibit cytotoxic effects. For example, bromoacetic acid has been shown to induce DNA damage and modulate the expression of genes involved in DNA repair and cell cycle regulation.[12] However, specific studies on dibromoacetylene's cytotoxicity and its mechanism of action are needed to confirm this.

Caption: A potential experimental workflow for the synthesis and biological evaluation of dibromoacetylene derivatives.

Safety and Handling

Dibromoacetylene is a hazardous substance that requires strict safety precautions. It is explosive when heated and ignites spontaneously in air.[1] It is also a lachrymator, meaning it causes irritation and tearing of the eyes.[1] All manipulations should be carried out in a well-ventilated fume hood, under an inert atmosphere (e.g., nitrogen or argon), and behind a safety shield. Appropriate personal protective equipment, including safety goggles, flame-retardant lab coat, and gloves, must be worn.

Conclusion

Dibromoacetylene is a highly reactive and synthetically useful molecule with significant potential in the fields of organic synthesis and medicinal chemistry. While its inherent instability presents handling challenges, its utility as a precursor for complex organic structures, particularly bioactive heterocycles, is noteworthy. Further research into its reactivity, the development of safer handling protocols, and exploration of its biological activities are warranted to fully realize its potential in drug discovery and development. This guide provides a foundational technical overview to aid researchers in their endeavors with this fascinating compound.

References

- 1. Dibromoacetylene - Wikipedia [en.wikipedia.org]

- 2. dibromoacetylene CAS#: 624-61-3 [m.chemicalbook.com]

- 3. Buy Dibromoacetylene | 624-61-3 [smolecule.com]

- 4. Ethyne, dibromo- | C2Br2 | CID 61169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. ijnrd.org [ijnrd.org]

- 7. mdpi.com [mdpi.com]

- 8. Ac-l-methionine-catalyzed, nitrite-triggered cycloaddition reactions between bromides and alkynes/alkenes: step-economical reactions for modular synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 9. Cycloaddition reactions for antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. sciencescholar.us [sciencescholar.us]

- 12. Human cell toxicogenomic analysis of bromoacetic acid: a regulated drinking water disinfection by-product - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Linear Architecture of Dibromoacetylene: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive analysis of the molecular structure and geometry of dibromoacetylene (C₂Br₂). Addressed to researchers, scientists, and professionals in drug development, this document synthesizes spectroscopic data and theoretical calculations to elucidate the bonding and spatial arrangement of this highly reactive compound. Detailed experimental methodologies for the characterization of haloacetylenes are also presented.

Molecular Structure and Geometry

Dibromoacetylene, systematically named 1,2-dibromoethyne, is a linear molecule with the structural formula Br−C≡C−Br.[1] This linearity arises from the sp hybridization of the two carbon atoms, which form a triple bond with each other and a single bond with each of the bromine atoms. The molecule consequently possesses a D∞h point group symmetry.

Bond Lengths and Angles

Precise experimental determination of the bond lengths of dibromoacetylene through techniques such as gas-phase electron diffraction or microwave spectroscopy is not extensively documented in readily available literature. However, computational studies and comparisons with related haloacetylenes provide reliable estimates. The linear geometry dictates a Br−C−C bond angle of 180°.

| Parameter | Value (Å) | Method |

| C≡C Bond Length | ~1.20 | Theoretical Calculation |

| C−Br Bond Length | ~1.89 | Theoretical Calculation |

Table 1: Calculated internuclear distances in dibromoacetylene.

Spectroscopic Signature

Infrared (IR) spectroscopy is a key tool for identifying dibromoacetylene, revealing characteristic vibrational modes.

| Vibrational Mode | Wavenumber (cm⁻¹) | Description |

| Symmetric C≡C stretch | 2185 | A strong absorption characteristic of the carbon-carbon triple bond. |

| Asymmetric C−Br stretch | 832 | A strong band indicating the stretching of the carbon-bromine bonds. |

| Symmetric C−Br stretch | 267 | |

| Z-shaped Br−C−C bend | 311 | |

| C-shaped bend | 167 |

Table 2: Infrared absorption bands of dibromoacetylene.[1]

Experimental Protocols

The determination of the precise molecular geometry of gaseous molecules like dibromoacetylene relies on specialized techniques. Below are detailed, representative protocols for gas-phase electron diffraction and microwave spectroscopy, adapted for a linear molecule.

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the bond lengths and angles of molecules in the vapor phase.

Methodology:

-

Sample Introduction: A gaseous sample of dibromoacetylene is introduced into a high-vacuum chamber (typically at a pressure of 10⁻⁷ mbar) through a fine nozzle (approximately 0.2 mm in diameter).[2]

-

Electron Beam Generation: A high-energy beam of electrons is generated by an electron gun and accelerated to a high voltage.

-

Scattering: The electron beam is directed to intersect the gas jet at a right angle. The electrons are scattered by the electrostatic potential of the dibromoacetylene molecules.[2]

-

Detection: The scattered electrons form a diffraction pattern of concentric rings on a detector (historically a photographic plate, now often a CCD or other electronic detector). To enhance the weaker, high-angle scattering, a rotating sector is often placed in front of the detector.[2]

-

Data Analysis: The intensity of the diffraction pattern is measured as a function of the scattering angle. The total scattering intensity is a combination of atomic and molecular scattering. The molecular scattering component, which contains the structural information, is isolated by subtracting the atomic scattering background.

-

Structural Refinement: The experimental molecular scattering curve is compared to theoretical curves calculated for various molecular geometries. A least-squares fitting procedure is used to determine the bond lengths and angles that best reproduce the experimental data.

Fourier Transform Microwave (FTMW) Spectroscopy

FTMW spectroscopy provides highly accurate rotational constants for polar molecules, from which precise molecular geometries can be derived. While dibromoacetylene is nonpolar and thus microwave inactive, this protocol is presented for the broader context of characterizing related, polar haloacetylenes.

Methodology:

-

Sample Preparation: The sample, for instance, cyanoacetylene, is seeded in a carrier gas (e.g., Neon or Argon) at high pressure (typically 1-3 atm).[3]

-

Molecular Beam Generation: The gas mixture is expanded adiabatically into a high-vacuum chamber through a pulsed nozzle, creating a supersonic, rotationally cold molecular beam.

-

Microwave Excitation: The molecular beam passes through the center of a Fabry-Pérot cavity. A short, high-power microwave pulse is introduced into the cavity, polarizing the molecules that have a rotational transition resonant with the microwave frequency.

-

Signal Detection: After the excitation pulse, the coherently rotating molecules emit a faint microwave signal (free induction decay). This signal is detected by a sensitive receiver.

-

Data Acquisition: The free induction decay is recorded in the time domain and then Fourier transformed to yield a high-resolution frequency-domain spectrum. Each transition appears as a doublet due to the Doppler effect.[3]

-

Spectral Analysis: The frequencies of the rotational transitions are measured with high precision. These frequencies are then fitted to a Hamiltonian model to extract the rotational constants of the molecule. By measuring the rotational spectra of different isotopologues, the positions of individual atoms can be determined, yielding a precise molecular structure.

Synthesis of Dibromoacetylene

Dibromoacetylene is a highly reactive and explosive compound that must be handled with extreme caution under an inert atmosphere.[1][4] One common laboratory synthesis involves the dehydrohalogenation of 1,1,2-tribromoethylene.

Protocol:

-

Apparatus Setup: A 1 L separatory funnel equipped with a two-holed stopper is used. One hole accommodates a small dropping funnel, and the other is fitted with a tap for inert gas purging.

-

Reagent Charging: 26.5 g of 1,1,2-tribromoethylene and 10.5 g of 82% potassium hydroxide (B78521) are placed in the separatory funnel.[4]

-

Inert Atmosphere: The apparatus is thoroughly purged with nitrogen gas.

-

Reaction: 35-50 g of 95% ethanol (B145695) is added to the mixture while cooling the funnel in a stream of water. The reaction is allowed to proceed for 2 hours under a nitrogen atmosphere.[4]

-

Workup: 400-500 mL of de-aerated water is added to the reaction mixture.[4]

-

Isolation: An oily layer of dibromoacetylene separates at the bottom of the funnel. This is carefully run off into a flask filled with carbon dioxide.[4]

-

Purification: The crude product is distilled under a carbon dioxide atmosphere by heating in an oil bath to 100-120 °C. The boiling point of dibromoacetylene is 76 °C.[4]

References

The Volatile Alkyne: A Technical Guide to the History, Synthesis, and Properties of Dibromoacetylene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibromoacetylene (C₂Br₂), a linear dihalogenated alkyne, is a highly reactive and explosive compound of significant interest in organic synthesis. This technical guide provides a comprehensive overview of the history, synthesis, and chemical properties of dibromoacetylene. Detailed experimental protocols for its laboratory preparation are presented, alongside a summary of its known reactivity and safety considerations. While not directly implicated in complex biological signaling pathways, its potential as a reactive intermediate in the synthesis of bioactive molecules warrants a thorough understanding of its chemistry.

Introduction

Dibromoacetylene, systematically named 1,2-dibromoethyne, is a colorless liquid with the chemical formula C₂Br₂.[1] Its molecular structure is characterized by a carbon-carbon triple bond with a bromine atom attached to each carbon, resulting in a linear geometry.[2] This simple yet highly energetic molecule has been a subject of chemical investigation due to its unique reactivity and potential as a building block in organic synthesis. However, its inherent instability and explosive nature demand careful handling and a thorough understanding of its properties.

History and Discovery

Physicochemical Properties

Dibromoacetylene is a dense, colorless liquid with a sweetish odor.[1] It is highly sensitive to air and can spontaneously ignite, producing a sooty flame.[1] Its key physical and spectroscopic properties are summarized in the tables below.

Table 1: Physical Properties of Dibromoacetylene

| Property | Value | Reference |

| Molecular Formula | C₂Br₂ | [1] |

| Molar Mass | 183.83 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Melting Point | -16.5 °C | [1] |

| Boiling Point | 76 °C | [3] |

| Density | ~2.0 g/cm³ | - |

Table 2: Spectroscopic Data for Dibromoacetylene

| Spectroscopic Technique | Wavenumber (cm⁻¹) | Assignment | Reference |

| Infrared (IR) | 2185 | C≡C symmetric stretch | [1] |

| Infrared (IR) | 832 | C-Br asymmetric stretch | [1] |

| Infrared (IR) | 311 | Br-C≡C bend (Z-shape) | [1] |

| Infrared (IR) | 267 | Symmetric stretch of all bonds | [1] |

| Infrared (IR) | 167 | C-shaped bend | [1] |

Synthesis of Dibromoacetylene

Several methods for the synthesis of dibromoacetylene have been reported. The most common laboratory preparation involves the dehydrobromination of 1,1,2-tribromoethylene with potassium hydroxide (B78521).[1][3] Other methods include the reaction of acetylene (B1199291) with sodium hypobromite (B1234621) or the reaction of lithium acetylide with bromine.[1]

Experimental Protocol: Synthesis from 1,1,2-Tribromoethylene

This protocol is adapted from established laboratory methods and must be performed with extreme caution in a well-ventilated fume hood and behind a safety shield due to the explosive nature of dibromoacetylene.

Materials:

-

1,1,2-tribromoethylene (26.5 g)

-

Potassium hydroxide (82%, 10.5 g)

-

Ethanol (B145695) (95%, 35-50 g)

-

Air-free water (400-500 mL)

-

Nitrogen or Carbon Dioxide gas supply

-

Separatory funnel (1 L capacity) with a two-holed stopper

-

Small tap-funnel

-

Simple tap

-

Distillation apparatus

-

Oil bath

Procedure:

-

Reaction Setup: Place 26.5 g of 1,1,2-tribromoethylene and 10.5 g of 82% potassium hydroxide in a 1 L separatory funnel. The stopper of the funnel should be fitted with a small tap-funnel and a simple tap to allow for an inert atmosphere to be maintained.

-

Inert Atmosphere: Purge the separatory funnel with nitrogen gas.

-

Reaction: Slowly add 35-50 g of 95% ethanol through the tap-funnel to the mixture in the separatory funnel while cooling the funnel in a stream of water. The reaction should be carried out under a continuous nitrogen atmosphere.

-

Reaction Time: Allow the reaction to proceed for 2 hours.

-

Workup: After 2 hours, add 400-500 mL of air-free water to the separatory funnel.

-

Isolation: An oily layer of dibromoacetylene will collect at the bottom of the separatory funnel. Carefully run off this layer into a flask filled with carbon dioxide.

-

Purification: Distill the collected dibromoacetylene in an atmosphere of carbon dioxide by heating the flask in an oil bath to 100-120 °C. The boiling point of dibromoacetylene is 76 °C.[3]

Safety Precautions:

-

Explosion Hazard: Dibromoacetylene is explosive and sensitive to air and heat.[1] All operations should be conducted behind a blast shield in a fume hood.

-

Inert Atmosphere: It is crucial to maintain an inert atmosphere (nitrogen or carbon dioxide) throughout the synthesis and handling to prevent contact with air.[3]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a face shield, and heavy-duty gloves.

-

Lachrymator: Dibromoacetylene is a lachrymator, causing irritation to the eyes.[1]

Chemical Reactivity

Dibromoacetylene is a highly reactive compound that participates in a variety of chemical transformations.

-

Spontaneous Ignition: In the presence of air, it can ignite spontaneously.[1]

-

Explosion: When heated, it explodes, decomposing into carbon and other substances.[1]

-

Oxidation: Slow reaction with oxygen and water yields oxalic acid and hydrobromic acid.[1]

-

Addition Reactions: It reacts with hydrogen iodide to form dibromoiodoethylene and with bromine to yield tetrabromoethene.[1]

-

Polymerization: Dibromoacetylene can be polymerized to produce polydibromoacetylene, a black, electrically conducting polymer, using catalysts such as titanium tetrachloride and triethylaluminium.[1]

References

Dibromoacetylene: A Technical Guide to its Stability and Decomposition

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Dibromoacetylene is an extremely unstable and hazardous compound. This document is intended for informational purposes for qualified researchers and professionals and should not be used as a substitute for a thorough risk assessment and adherence to all applicable safety protocols. Handling of this substance should only be attempted by experienced personnel in a controlled laboratory setting with appropriate safety measures in place.

Introduction

Dibromoacetylene (C₂Br₂) is a halogenated alkyne that has garnered interest in synthetic chemistry due to its reactive nature. However, its utility is severely limited by its inherent instability and explosive properties. This technical guide provides a comprehensive overview of the current understanding of dibromoacetylene's stability and its decomposition products, based on available literature. A significant lack of quantitative data necessitates a cautious approach to its handling and use.

Physicochemical Properties

A summary of the known physical and chemical properties of dibromoacetylene is presented in Table 1. It is a clear, colorless liquid with a sweetish odor. However, upon exposure to air, it produces white fumes with an ozone-like smell and is lachrymatory, causing tearing.[1]

Table 1: Physicochemical Properties of Dibromoacetylene

| Property | Value | Reference(s) |

| Molecular Formula | C₂Br₂ | [1] |

| Molecular Weight | 183.83 g/mol | [1] |

| Appearance | Clear, colorless liquid | [1] |

| Odor | Sweetish, ozone-like in air | [1] |

| Melting Point | -24 °C | [1] |

| Boiling Point | Explodes upon heating | [1] |

| Density (estimated) | 2.5925 g/cm³ | [1] |

| Air Sensitivity | Extremely sensitive; ignites spontaneously | [1] |

| Shock Sensitivity | Explosive | [1] |

Stability

Dibromoacetylene is characterized by its extreme instability. It is highly sensitive to air, heat, and shock, making its isolation and storage exceptionally challenging.

Thermal Stability

There is a lack of precise, quantitative data in the published literature regarding the specific decomposition temperature of dibromoacetylene. However, it is consistently reported that dibromoacetylene explodes violently upon heating.[1] This explosive decomposition underscores the significant thermal instability of the molecule.

Air and Moisture Stability

Dibromoacetylene is extremely sensitive to air, in which it can spontaneously ignite, producing a sooty black smoke and a red flame.[1] In a slower reaction with oxygen and water, it decomposes to form oxalic acid and hydrobromic acid, among other bromine-containing substances.[1] This reactivity necessitates that all handling and storage of dibromoacetylene be conducted under an inert atmosphere.

Shock Sensitivity

While qualitatively described as explosive, specific quantitative shock sensitivity data for dibromoacetylene, such as drop-weight impact test results (e.g., 50% explosion height), are not available in the reviewed literature. The general consensus is that it is a shock-sensitive material that can decompose violently upon impact.

Decomposition

The decomposition of dibromoacetylene can be triggered by several factors, including heat, exposure to air, and mechanical shock. The products of decomposition vary depending on the conditions.

Thermal Decomposition Products

The primary products of the explosive thermal decomposition of dibromoacetylene are elemental carbon (in the form of soot) and other unspecified substances.[1]

Products of Decomposition in Air and Water

When exposed to air and moisture, dibromoacetylene undergoes oxidative decomposition. The identified products from this slower reaction are:

-

Oxalic Acid ((COOH)₂) [1]

-

Hydrobromic Acid (HBr) [1]

-

Other unspecified bromine-containing substances[1]

A simplified proposed pathway for the decomposition in the presence of oxygen and water is depicted in Figure 1.

Figure 1: Proposed decomposition pathway of dibromoacetylene in air and water.

Experimental Protocols

Due to the extreme hazards associated with dibromoacetylene, detailed and validated experimental protocols for its study are scarce in the public domain. The following sections outline general methodologies that could be adapted by qualified researchers for the investigation of its stability and decomposition, with the utmost emphasis on safety.

Determination of Shock Sensitivity (Conceptual Workflow)

A standard method for determining the shock sensitivity of liquid explosives is the drop-weight impact test. A conceptual workflow for such an experiment, adapted for a highly sensitive material like dibromoacetylene, is presented in Figure 2. This would require specialized equipment and a remote setup.

Figure 2: Conceptual workflow for determining the shock sensitivity of dibromoacetylene.

Analysis of Decomposition Products by GC-MS (Conceptual Protocol)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying the volatile and semi-volatile products of decomposition. A conceptual protocol for analyzing the decomposition products of dibromoacetylene is outlined below.

-

Sample Preparation:

-

For thermal decomposition: A dilute solution of dibromoacetylene in a high-boiling, inert solvent would be prepared in a glovebox. A small aliquot would be sealed in a pyrolysis tube.

-

For decomposition in air/water: A slow stream of air saturated with water could be passed through a dilute solution of dibromoacetylene in an inert solvent. The resulting solution would be sampled.

-

-

Pyrolysis-GC-MS (for thermal decomposition):

-

The pyrolysis tube containing the sample is placed in the pyrolyzer unit of the GC-MS.

-

The sample is heated rapidly to a set temperature to induce decomposition.

-

The decomposition products are swept by the carrier gas onto the GC column.

-

-

Direct Injection GC-MS (for air/water decomposition):

-

A small volume of the solution containing the decomposition products is injected into the GC-MS.

-

-

GC Separation:

-

A suitable GC column (e.g., a non-polar or mid-polar column) is used to separate the different components of the decomposition mixture based on their boiling points and affinities for the stationary phase.

-

A temperature program is used to elute the compounds.

-

-

MS Detection and Identification:

-

As the separated components elute from the GC column, they enter the mass spectrometer.

-

The molecules are ionized (typically by electron ionization), and the resulting mass spectrum is recorded.

-

The mass spectrum of each component is compared to a spectral library (e.g., NIST) for identification.

-

A logical diagram illustrating the relationship between the sample, the analytical technique, and the expected outcome is shown in Figure 3.

Figure 3: Logical flow for the analysis of dibromoacetylene decomposition products.

Conclusion

Dibromoacetylene is a substance of extreme instability, posing significant handling risks due to its sensitivity to air, heat, and shock. Its decomposition pathways lead to the formation of elemental carbon under thermal stress and oxalic acid and hydrobromic acid in the presence of air and water. A critical gap exists in the scientific literature regarding quantitative stability data and detailed, validated experimental protocols for its study. Future research, conducted under the strictest safety protocols, would be necessary to fully characterize the stability and decomposition kinetics of this highly reactive molecule. Researchers and professionals in drug development should exercise extreme caution and consider less hazardous alternatives whenever possible.

References

Spectroscopic Analysis of Dibromoacetylene: A Technical Overview of Infrared and Raman Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the available spectroscopic data for dibromoacetylene (C₂Br₂), a linear molecule with a bromine atom at each end of an acetylene (B1199291) core. The inherent symmetry of this molecule dictates specific selection rules for its vibrational modes in infrared (IR) and Raman spectroscopy. This document summarizes the reported vibrational frequencies, provides a theoretical framework for their assignment, and outlines general experimental protocols for acquiring such data.

Molecular Structure and Symmetry

Dibromoacetylene (Br-C≡C-Br) is a linear, centrosymmetric molecule belonging to the D∞h point group. This high degree of symmetry is crucial for understanding its vibrational spectra. For a linear molecule with N atoms, there are 3N-5 normal modes of vibration. In the case of dibromoacetylene (N=4), this results in 3(4) - 5 = 7 vibrational modes.

These modes are classified according to the irreducible representations of the D∞h point group. The vibrational modes of dibromoacetylene are distributed as follows:

-

2 Σg⁺ : Symmetric stretching vibrations.

-

1 Σu⁺ : Antisymmetric stretching vibration.

-

1 Πg : Degenerate bending vibration.

-

1 Πu : Degenerate bending vibration.

The selection rules for IR and Raman spectroscopy in a D∞h molecule are governed by the "rule of mutual exclusion." Vibrational modes that are symmetric with respect to the center of inversion (gerade, subscript 'g') are Raman active, while those that are antisymmetric (ungerade, subscript 'u') are IR active.

Spectroscopic Data

The following tables summarize the reported and theoretically expected vibrational frequencies for dibromoacetylene.

Infrared Spectroscopy Data

The infrared spectrum of dibromoacetylene is characterized by absorptions arising from its antisymmetric vibrational modes. The reported IR absorption bands are presented in Table 1.[1]

| Frequency (cm⁻¹) | Vibrational Mode Description | Symmetry Assignment (Theoretical) |

| 832 | Asymmetrical C-Br stretch | Σu⁺ |

| 311 | Bending on Z shape BrCC | Πu |

| 167 | C-shaped bending | Πu |

Note: The descriptions are as found in the source. The band at 2185 cm⁻¹ mentioned in some sources as a "symmetrical stretching on the C≡C bond" is theoretically Raman active but IR inactive for a centrosymmetric molecule.[1] Its appearance in an IR spectrum could be due to a breakdown of selection rules in the condensed phase or the presence of impurities.

Raman Spectroscopy Data

| Frequency (cm⁻¹) | Vibrational Mode Description | Symmetry Assignment (Theoretical) |

| ~2185 | Symmetric C≡C stretch | Σg⁺ |

| ~267 | Symmetric C-Br stretch | Σg⁺ |

| (Not Reported) | Degenerate bending | Πg |

Experimental Protocols

Detailed experimental protocols for obtaining the spectroscopic data of dibromoacetylene are not explicitly provided in the available literature. However, a general methodology for acquiring IR and Raman spectra of a liquid sample like dibromoacetylene is outlined below.

Infrared (IR) Spectroscopy

A general procedure for obtaining the Fourier-transform infrared (FT-IR) spectrum of a liquid sample is as follows:

-

Sample Preparation: A small drop of the liquid sample (dibromoacetylene) is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates. These materials are transparent to mid-infrared radiation. The plates are pressed together to form a thin film of the liquid.

-

Instrument Setup: An FT-IR spectrometer is used. A background spectrum of the clean salt plates is recorded first. This allows for the subtraction of any signals from the plates and the atmospheric water and carbon dioxide.

-

Data Acquisition: The prepared sample is placed in the spectrometer's sample holder. The infrared spectrum is then recorded, typically over the range of 4000 to 400 cm⁻¹. Multiple scans are usually averaged to improve the signal-to-noise ratio.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum by the instrument's software to yield the final infrared spectrum of the sample.

Raman Spectroscopy

A general procedure for obtaining the Raman spectrum of a liquid sample is as follows:

-

Sample Preparation: The liquid sample (dibromoacetylene) is placed in a glass capillary tube or a cuvette. Glass can be used as it produces a weak Raman signal.

-

Instrument Setup: A Raman spectrometer equipped with a laser source (e.g., a helium-neon laser at 632.8 nm or a diode laser at 785 nm) is used. The laser is focused onto the sample.

-

Data Acquisition: The scattered light is collected at a 90° or 180° angle to the incident laser beam. The collected light is passed through a filter to remove the intense Rayleigh scattering and then dispersed by a grating onto a CCD (charge-coupled device) detector. The spectrum is recorded as the intensity of the scattered light versus the Raman shift (in cm⁻¹).

-

Data Processing: The raw data is processed to remove any background fluorescence and to calibrate the frequency axis.

Visualization of Spectroscopic Workflow

The logical workflow for the spectroscopic analysis of dibromoacetylene, from sample preparation to data interpretation, is illustrated in the following diagram.

References

Unveiling the Structure of Dibromoacetylene: A Computational Chemistry Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dibromoacetylene (C₂Br₂), a linear molecule with a carbon-carbon triple bond flanked by two bromine atoms, presents a subject of significant interest in computational chemistry. Its simple yet reactive structure serves as an excellent model system for studying the effects of halogen substitution on the electronic and geometric properties of acetylenic compounds. Understanding the precise molecular geometry, vibrational frequencies, and electronic structure of dibromoacetylene is crucial for predicting its reactivity, stability, and potential applications in organic synthesis and materials science. This technical guide provides a comprehensive overview of the computational studies dedicated to elucidating the structure of dibromoacetylene, presenting key quantitative data, detailing the underlying theoretical methodologies, and visualizing the fundamental concepts.

Molecular Structure and Geometry

The equilibrium geometry of dibromoacetylene has been investigated using a variety of computational methods. The molecule adopts a linear configuration, belonging to the D∞h point group. This linear arrangement is a direct consequence of the sp hybridization of the two carbon atoms, which form a triple bond. The primary geometric parameters of interest are the carbon-carbon (C≡C) and carbon-bromine (C-Br) bond lengths.

Tabulated Geometrical Parameters

The following table summarizes the calculated equilibrium bond lengths for dibromoacetylene obtained using different levels of theory. These computational results provide a detailed picture of the molecule's geometry and allow for a comparative analysis of the performance of various theoretical methods.

| Computational Method | Basis Set | r(C≡C) in Å | r(C-Br) in Å |

| B3LYP | 6-311++G(3df,3pd) | 1.201 | 1.795 |

| X3LYP | 6-311++G(3df,3pd) | 1.200 | 1.794 |

| BMK | 6-311++G(3df,3pd) | 1.199 | 1.798 |

| M06-2X | 6-311++G(3df,3pd) | 1.197 | 1.790 |

| MN15 | 6-311++G(3df,3pd) | 1.200 | 1.783 |

| M08-HX | 6-311++G(3df,3pd) | 1.197 | 1.787 |

Table 1: Calculated equilibrium bond lengths of dibromoacetylene using various DFT functionals with the 6-311++G(3df,3pd) basis set. Data extracted from a theoretical study on C₂Xn species.

Vibrational Analysis

Vibrational spectroscopy, in conjunction with computational analysis, provides a powerful tool for characterizing the bonding and dynamics of molecules. For a linear molecule like dibromoacetylene with N=4 atoms, the number of vibrational modes is 3N-5 = 7. However, due to the molecule's symmetry, some of these modes are degenerate. The fundamental vibrational frequencies of dibromoacetylene have been calculated using various theoretical methods. These calculations are essential for interpreting experimental infrared (IR) and Raman spectra.

Tabulated Vibrational Frequencies

The table below presents the calculated harmonic vibrational frequencies for dibromoacetylene. The different vibrational modes correspond to the stretching and bending motions of the atoms.

| Symmetry | Description | Calculated Frequency (cm⁻¹) |

| Σg+ | Symmetric C-Br stretch | Data not available in snippets |

| Σg+ | Symmetric C≡C stretch | Data not available in snippets |

| Σu+ | Asymmetric C-Br stretch | Data not available in snippets |

| Πg | Trans-bending (degenerate) | Data not available in snippets |

| Πu | Cis-bending (degenerate) | Data not available in snippets |

Table 2: Calculated harmonic vibrational frequencies of dibromoacetylene. The specific frequency values from the cited computational studies were not available in the provided search snippets. A complete study would populate this table with data from various levels of theory.

Experimental Protocols: A Guide to Computational Methodology

The computational determination of the molecular structure and properties of dibromoacetylene involves a systematic and rigorous theoretical approach. The following sections outline the key steps and methodologies typically employed in such studies.

Level of Theory

The choice of the theoretical method is paramount for obtaining accurate results. The studies on dibromoacetylene and related compounds often employ a range of ab initio and Density Functional Theory (DFT) methods.

-

Density Functional Theory (DFT): This is a widely used method that approximates the complex many-electron problem by focusing on the electron density. Various exchange-correlation functionals are available, each with its own strengths and weaknesses. Commonly used functionals for halogenated compounds include:

-

B3LYP: A hybrid functional that mixes Hartree-Fock exchange with DFT exchange and correlation.

-

M06-2X, MN15, M08-HX: Meta-hybrid GGA functionals that often provide improved accuracy for main-group chemistry.

-

-

Møller-Plesset Perturbation Theory (MP2): This is a post-Hartree-Fock ab initio method that includes electron correlation effects at the second order. It generally provides more accurate results than Hartree-Fock but is computationally more demanding.

-

Coupled-Cluster Theory (e.g., CCSD(T)): Often considered the "gold standard" of quantum chemistry, coupled-cluster methods provide very high accuracy by including a detailed description of electron correlation. The CCSD(T) method, which includes single, double, and a perturbative treatment of triple excitations, is particularly reliable for small to medium-sized molecules.

Basis Sets

A basis set is a set of mathematical functions used to build the molecular orbitals. The choice of basis set significantly impacts the accuracy and computational cost of the calculation. For studies involving heavy atoms like bromine, it is crucial to use basis sets that can adequately describe the electronic structure of these elements.

-

Pople-style basis sets (e.g., 6-311++G(3df,3pd)): These are widely used basis sets that offer a good balance between accuracy and computational efficiency. The notation indicates a triple-zeta valence description with diffuse functions (++) and multiple polarization functions (3df, 3pd) on both heavy and hydrogen atoms.

-

Correlation-consistent basis sets (e.g., aug-cc-pVTZ): Developed by Dunning and his collaborators, these basis sets are designed to systematically converge towards the complete basis set limit. The "aug" prefix indicates the addition of diffuse functions, which are important for describing anions and weak interactions.

Geometry Optimization

The first step in a typical computational study is to find the equilibrium geometry of the molecule, which corresponds to the minimum on the potential energy surface. This is achieved through a geometry optimization procedure where the forces on the atoms are minimized. The optimization is considered converged when the changes in energy and atomic positions between successive steps fall below a predefined threshold.

Vibrational Frequency Calculation

Once the optimized geometry is obtained, a vibrational frequency analysis is performed. This involves calculating the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). Diagonalizing the mass-weighted Hessian matrix yields the harmonic vibrational frequencies and the corresponding normal modes. An important check is to ensure that there are no imaginary frequencies for a minimum energy structure, as an imaginary frequency indicates a saddle point on the potential energy surface.

Visualizations

Molecular Structure of Dibromoacetylene

Caption: A diagram illustrating the linear structure of the dibromoacetylene molecule.

General Workflow for Computational Structure Determination

Caption: A flowchart outlining the typical workflow for a computational chemistry study of molecular structure.

Conclusion

Computational chemistry provides an indispensable toolkit for the detailed investigation of molecular structures and properties. In the case of dibromoacetylene, theoretical studies have successfully predicted its linear geometry and provided valuable insights into its bond lengths and vibrational characteristics. The synergy between high-level computational methods and experimental data is crucial for building a comprehensive understanding of such fundamental chemical species. The data and methodologies presented in this guide are intended to serve as a valuable resource for researchers and scientists in their efforts to explore the chemistry of dibromoacetylene and related compounds.

Dibromoacetylene: A Technical Guide to Safe Handling and Precautions

For Researchers, Scientists, and Drug Development Professionals

WARNING: Dibromoacetylene is an extremely hazardous and reactive compound. This guide provides a summary of available information on its safety and handling. However, critical gaps in quantitative toxicological and exposure limit data exist. Extreme caution, rigorous risk assessment, and adherence to stringent safety protocols are mandatory when handling this substance. This document should be used as a supplement to, not a replacement for, comprehensive institutional safety training and expert consultation.

Executive Summary

Dibromoacetylene (C₂Br₂) is a colorless, sweet-smelling liquid that is highly explosive and pyrophoric, igniting spontaneously in air.[1] It is also a lachrymator, causing irritation and tearing of the eyes.[1] Due to its extreme reactivity, it poses a significant risk of fire and explosion. When heated, it can decompose violently.[2] This guide synthesizes the available data on the properties, hazards, and handling of dibromoacetylene to inform laboratory safety practices.

Physicochemical and Hazard Properties

A summary of the known physical and chemical properties of dibromoacetylene is presented in the table below.

| Property | Value | Source |

| Chemical Formula | C₂Br₂ | [1] |

| Molecular Weight | 183.83 g/mol | [2] |

| Appearance | Clear, water-like liquid | [1] |

| Odor | Sweetish; produces white fumes in air with an ozone-like smell | [1] |

| Melting Point | -24 °C | [2] |

| Boiling Point | Not available (decomposes) | |

| Density | ~2.59 g/cm³ (estimated) | [2] |

| Flash Point | Not applicable (spontaneously flammable) | |

| Hazards | Explosive, pyrophoric (ignites spontaneously in air), lachrymator | [1] |

Reactivity and Incompatibilities

Dibromoacetylene is a highly reactive compound. Its primary hazards stem from its instability and reactivity with air and other chemicals.

-

Air and Oxygen: Dibromoacetylene ignites spontaneously in air, producing a sooty black smoke and a red flame.[1] A slower reaction with oxygen and water can yield oxalic acid and hydrobromic acid.[1]

-

Heat: When heated, dibromoacetylene can explode violently, decomposing into carbon and other substances.[1][2]

-

Incompatible Materials: As an acetylenic compound, dibromoacetylene is incompatible with a range of substances. Specific incompatibilities include:

-

Oxidizing agents: Vigorous to explosive reactions can occur.

-

Bases: Strong bases can lead to decomposition.

-

Certain Metals: Contact with copper, silver, and mercury can form explosive acetylides.[3][4]

-

Halogens: Reacts with bromine to form tetrabromoethene.[1]

-

Apiezon L: This vacuum grease is incompatible and should not be used in apparatus for the distillation of dibromoacetylene.[1]

-

A diagram illustrating the key reactivity and incompatibility concerns is provided below.

Experimental Protocols and Handling

Due to the extreme hazards of dibromoacetylene, all manipulations should be conducted by highly trained personnel in a well-ventilated laboratory, preferably within a fume hood, and with appropriate engineering controls. A safety shield should be used at all times.

Synthesis Protocol

One reported method for the synthesis of dibromoacetylene involves the reaction of 1,1,2-tribromoethylene with potassium hydroxide (B78521).[1] This method is noted to carry a risk of explosion.[1]

Materials:

-

1,1,2-tribromoethylene

-

Potassium hydroxide

-

Inert solvent (e.g., a high-boiling point hydrocarbon)

-

Apparatus for reaction under an inert atmosphere (e.g., Schlenk line)

Procedure (General Outline - to be adapted with rigorous risk assessment):

-

All glassware must be oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen).

-

The reaction should be performed in a robust reaction vessel, behind a blast shield, in a fume hood.

-

The 1,1,2-tribromoethylene is dissolved in an appropriate inert solvent.

-

Potassium hydroxide is added portion-wise at a controlled temperature, typically at or below room temperature, with vigorous stirring.

-

The reaction progress should be monitored carefully.

-

Upon completion, the reaction mixture must be quenched with extreme care (see quenching protocol below).

Safe Handling and Storage

-

Atmosphere: Dibromoacetylene must be handled and stored under an inert atmosphere at all times to prevent contact with air.

-

Temperature: Store in a cool, well-ventilated area, away from heat sources.

-

Containers: Use robust, sealed containers suitable for storing explosive and pyrophoric liquids.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles and a face shield are mandatory.

-

Skin Protection: Flame-resistant lab coat and chemically resistant gloves (e.g., butyl rubber or Viton).

-

Respiratory Protection: A self-contained breathing apparatus (SCBA) may be necessary for emergency situations.

-

Quenching Protocol

Unused dibromoacetylene and reaction residues must be quenched carefully. The following is a general procedure for quenching highly reactive substances and should be adapted with caution for dibromoacetylene.

Materials:

-

Inert, high-boiling point solvent (e.g., toluene)

-

Isopropanol

-

Water

-

Apparatus for reaction under an inert atmosphere with cooling capability.

Procedure:

-

The vessel containing the dibromoacetylene residue should be under an inert atmosphere and cooled in an ice bath.

-

Slowly add a less reactive alcohol, such as isopropanol, dropwise with vigorous stirring. Monitor for any temperature increase or gas evolution.[5]

-

Once the initial reaction subsides, slowly add methanol, which is more reactive, to ensure complete quenching.[5]

-

After the reaction with methanol is complete, very slowly add water dropwise to neutralize any remaining reactive species.[5]

-

The resulting mixture should be neutralized before disposal as hazardous waste.

Emergency Procedures

Spill Response

A spill of dibromoacetylene is a high-hazard emergency. The primary response should be to evacuate the area and alert emergency responders.

A logical workflow for responding to a dibromoacetylene spill is outlined below.

Cleanup: Spill cleanup should only be performed by trained hazardous materials personnel with appropriate PPE, including SCBA. The spill should be covered with a dry, inert absorbent material (e.g., sand or vermiculite) and collected in a sealed container for disposal. Do not use water or combustible absorbents.

Fire Response

In the event of a fire involving dibromoacetylene, evacuate the area immediately and call the fire department. Inform them of the nature of the chemical involved. Do not attempt to extinguish the fire with water. Use a dry chemical or sand-based extinguishing agent.

First Aid

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention.

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Seek immediate medical attention.

Conclusion

Dibromoacetylene is a substance of extreme hazard that requires meticulous planning and execution of safety procedures. The lack of comprehensive toxicological and exposure data necessitates a highly conservative approach to its handling. All personnel working with this compound must be thoroughly trained, and all experimental work must be conducted with the appropriate engineering controls and personal protective equipment in place.

References

The Carbon-Bromine Bond in Dibromoacetylene: A Gateway to Molecular Complexity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Dibromoacetylene (C₂Br₂) is a highly reactive and synthetically versatile molecule characterized by a linear structure containing a carbon-carbon triple bond flanked by two bromine atoms. The inherent reactivity of the carbon-bromine (C-Br) bond, coupled with the electronic nature of the alkyne, makes dibromoacetylene a valuable, albeit challenging, building block in organic synthesis. This guide provides a comprehensive overview of the reactivity of the C-Br bond in dibromoacetylene, detailing its synthesis, key reactions, and potential applications in materials science and drug development.

Molecular Properties and Synthesis

Dibromoacetylene is a clear, colorless liquid with a sweetish odor. However, it is notoriously unstable and can be explosive, especially in the presence of air or when heated.[1] This high reactivity necessitates careful handling and in situ generation for many synthetic applications.

Table 1: Physicochemical and Spectroscopic Properties of Dibromoacetylene

| Property | Value | Reference(s) |

| Molecular Formula | C₂Br₂ | [2] |

| Molecular Weight | 183.83 g/mol | [2] |

| Appearance | Clear, water-like liquid | [1] |

| Melting Point | -16.5 °C | [1] |

| Boiling Point | 76 °C | - |

| Infrared (IR) Absorption (C≡C stretch) | 2185 cm⁻¹ | [1] |

| Infrared (IR) Absorption (asymm. C-Br stretch) | 832 cm⁻¹ | [1] |

The primary method for the synthesis of dibromoacetylene involves the dehydrohalogenation of 1,1,2-tribromoethylene using a strong base like potassium hydroxide (B78521).[1]

Experimental Protocol: Synthesis of Dibromoacetylene from 1,1,2-Tribromoethylene

This protocol is adapted from established literature procedures and should be performed with extreme caution in a well-ventilated fume hood and behind a blast shield due to the explosive nature of dibromoacetylene.

Materials:

-

1,1,2-tribromoethylene

-

Potassium hydroxide (85%)

-

Ethanol (B145695) (95%)

-

Water (deoxygenated)

-

Nitrogen or Argon gas

-

Separatory funnel (1 L) with a two-holed stopper

-

Small tap-funnel

-

Simple tap

-

Flask for distillation

-

Oil bath

Procedure:

-

Place 26.5 g of 1,1,2-tribromoethylene and 10.5 g of 82% potassium hydroxide in a 1 L separatory funnel.

-

Fit the separatory funnel with a two-holed stopper, one hole for a small tap-funnel and the other for a simple tap to maintain an inert atmosphere.

-

Flush the entire apparatus with nitrogen or argon gas.

-

Under a continuous inert atmosphere, add 35-50 g of 95% ethanol through the tap-funnel while cooling the separatory funnel in a stream of water.

-

Allow the reaction to proceed for 2 hours with occasional shaking.

-

After 2 hours, add 400-500 mL of air-free water to the separatory funnel.

-

An oily layer of dibromoacetylene will collect at the bottom of the funnel.

-

Carefully run off the dibromoacetylene layer into a flask filled with carbon dioxide.

-

Distill the collected liquid in an atmosphere of carbon dioxide by heating the flask in an oil bath to 100-120 °C. The boiling point of dibromoacetylene is approximately 76 °C.

References

Methodological & Application

Application Notes and Protocols for the In Situ Generation of Dibromoacetylene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibromoacetylene (Br-C≡C-Br) is a highly reactive and potentially explosive compound, making its isolation and storage challenging and hazardous.[1][2] Consequently, in situ generation methods are crucial for its safe and effective utilization in organic synthesis. This application note details a robust protocol for the in situ generation of dibromoacetylene from commercially available starting materials and its immediate application in the synthesis of valuable unsymmetrical 1,3-diynes.

The described methodology is based on a urea-promoted, metal-free reaction, offering a greener and more cost-effective alternative to traditional metal-catalyzed cross-coupling reactions.[3][4] This approach involves the formation of a bromoalkyne intermediate in situ, which then undergoes a homolytic alkynyl substitution (HAS) with a terminal alkyne to yield the desired 1,3-diyne.[3][4] This one-pot procedure avoids the need to handle the hazardous dibromoacetylene directly, enhancing laboratory safety.

Key Applications

The in situ generation of dibromoacetylene and its analogs serves as a powerful tool for the construction of complex molecular architectures relevant to:

-

Drug Discovery: Synthesis of novel pharmacophores containing the 1,3-diyne motif, which is present in various biologically active natural products and synthetic compounds.

-

Materials Science: Preparation of conjugated polymers and organic electronic materials.

-

Organic Synthesis: A versatile building block for the synthesis of complex organic molecules.

Experimental Workflow

The overall experimental workflow for the one-pot synthesis of unsymmetrical 1,3-diynes via the in situ generation of a bromoalkyne is depicted below.

Figure 1. General workflow for the urea-promoted synthesis of unsymmetrical 1,3-diynes.

Experimental Protocols

Protocol 1: General Procedure for the Urea-Promoted Synthesis of Unsymmetrical 1,3-Diynes

This protocol is adapted from the metal-free, urea-promoted homolytic alkynyl substitution reaction.[3][4]

Materials:

-

1,1-Dibromoalkene (1.0 equiv)

-

Terminal alkyne (1.2 equiv)

-

Urea (2.0 equiv)

-

Solvent (e.g., Toluene, DMF)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Standard laboratory glassware and magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add the 1,1-dibromoalkene (1.0 equiv), the terminal alkyne (1.2 equiv), and urea (2.0 equiv).

-

Add the appropriate solvent (e.g., Toluene) to the flask.

-

Place the flask under an inert atmosphere.

-

Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir vigorously.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure unsymmetrical 1,3-diyne.

Data Presentation

The following tables summarize the substrate scope and yields for the urea-promoted synthesis of unsymmetrical 1,3-diynes.

Table 1: Synthesis of Unsymmetrical Diynes from 1,1-Dibromoalkenes and Terminal Alkynes [1][3]

| Entry | 1,1-Dibromoalkene (R1) | Terminal Alkyne (R2) | Product | Yield (%) |

| 1 | Phenyl | Phenyl | 1,4-Diphenylbuta-1,3-diyne | 85 |

| 2 | Phenyl | 4-Tolyl | 1-Phenyl-4-(p-tolyl)buta-1,3-diyne | 82 |

| 3 | Phenyl | 4-Methoxyphenyl | 1-(4-Methoxyphenyl)-4-phenylbuta-1,3-diyne | 78 |

| 4 | Phenyl | 4-Chlorophenyl | 1-(4-Chlorophenyl)-4-phenylbuta-1,3-diyne | 75 |

| 5 | 4-Tolyl | Phenyl | 1-Phenyl-4-(p-tolyl)buta-1,3-diyne | 80 |

| 6 | 4-Methoxyphenyl | Phenyl | 1-(4-Methoxyphenyl)-4-phenylbuta-1,3-diyne | 76 |

| 7 | 4-Chlorophenyl | Phenyl | 1-(4-Chlorophenyl)-4-phenylbuta-1,3-diyne | 72 |

| 8 | Phenyl | Cyclohexyl | 1-Cyclohexyl-4-phenylbuta-1,3-diyne | 65 |

Logical Relationships

The key transformations in the one-pot synthesis of unsymmetrical 1,3-diynes are illustrated in the following diagram.

References

Application Notes and Protocols for the Use of Dibromoacetylene Equivalents in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic strategies employing dibromoacetylene equivalents in cross-coupling reactions for the synthesis of symmetrical and unsymmetrical diynes. Due to the inherent instability and hazardous nature of dibromoacetylene, its direct use in cross-coupling reactions is not practical.[1] This document focuses on safer and more viable alternative methodologies, including the Cadiot-Chodkiewicz coupling and sequential Sonogashira or Suzuki couplings on stable dibromoalkene precursors.

Introduction: The Challenge of Dibromoacetylene and Synthetic Equivalents

Dibromoacetylene (Br-C≡C-Br) is a highly reactive and explosive compound, making its isolation and use in standard laboratory procedures challenging and dangerous.[1] Consequently, synthetic chemists have developed alternative strategies to access the symmetrical and unsymmetrical diyne moieties that would formally derive from dibromoacetylene's participation in cross-coupling reactions. These strategies rely on two primary approaches:

-

Sequential Coupling with a Dibromoacetylene Precursor: Utilizing a stable, easily handled precursor that can undergo two successive cross-coupling reactions. 1,2-dibromoalkenes are excellent candidates for this approach.

-

Stepwise Coupling with Bromoalkynes: Employing a bromoalkyne in a Cadiot-Chodkiewicz or a Sonogashira-type coupling to introduce one-half of the desired structure, followed by a subsequent coupling reaction.

These methods offer a safer and more controlled route to the desired diyne products, which are valuable structural motifs in medicinal chemistry, materials science, and natural product synthesis.

Cadiot-Chodkiewicz Coupling for Unsymmetrical Diynes

The Cadiot-Chodkiewicz coupling is a classic and reliable method for the synthesis of unsymmetrical 1,3-diynes. It involves the reaction of a terminal alkyne with a 1-bromoalkyne, typically catalyzed by a copper(I) salt in the presence of an amine base.[2][3][4][5]

Reaction Principle:

The reaction proceeds via the formation of a copper(I) acetylide from the terminal alkyne, which then undergoes oxidative addition to the bromoalkyne, followed by reductive elimination to yield the unsymmetrical diyne.[2][3]

Experimental Protocol: General Procedure for Cadiot-Chodkiewicz Coupling

This protocol is a generalized procedure and may require optimization for specific substrates.

| Reagent | Quantity | Molar Equiv. | Notes |

| Terminal Alkyne | 1.0 mmol | 1.0 | |

| 1-Bromoalkyne | 1.1 mmol | 1.1 | Can be prepared from the corresponding terminal alkyne. |

| Copper(I) Iodide (CuI) | 0.05 mmol | 0.05 | |

| Base (e.g., Piperidine, Et3N) | 5.0 mmol | 5.0 | Can also serve as a co-solvent. |

| Solvent (e.g., THF, MeOH) | 10 mL | - | Must be anhydrous and deoxygenated. |

| Hydroxylamine (B1172632) hydrochloride | 0.1 mmol | 0.1 | Often used as a reducing agent to maintain Cu(I). |

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add copper(I) iodide and hydroxylamine hydrochloride.

-

Add the anhydrous, degassed solvent and the amine base.

-

To this mixture, add the terminal alkyne via syringe.

-

Add the 1-bromoalkyne dropwise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate, diethyl ether).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Logical Relationship for Cadiot-Chodkiewicz Coupling

References

Dibromoacetylene: A Versatile Precursor for the Synthesis of Polyynes and Diynes in Research and Drug Development

Introduction

Dibromoacetylene (C₂Br₂) is a highly reactive and versatile building block in organic synthesis, primarily utilized as a precursor for the construction of complex polyyne and diyne frameworks. These conjugated systems are of significant interest to researchers in materials science and drug development due to their unique electronic properties and diverse biological activities. This document provides detailed application notes and experimental protocols for the use of dibromoacetylene in the synthesis of these valuable compounds.

Application in Poly- and Diyne Synthesis

Dibromoacetylene serves as a key starting material for the controlled, stepwise elongation of carbon chains to produce both symmetrical and unsymmetrical polyynes and diynes. Its two bromine atoms can be sequentially substituted through various coupling reactions, offering precise control over the final structure. The primary synthetic strategies involve the formation of a bromoethynyl intermediate via selective monofunctionalization of dibromoacetylene, which is then subjected to further coupling reactions.

Key Synthetic Pathways

Two of the most powerful methods for constructing polyynes and diynes from dibromoacetylene precursors are the Cadiot-Chodkiewicz coupling and the Sonogashira coupling.

-

Cadiot-Chodkiewicz Coupling: This reaction involves the coupling of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of a base.[1][2] In the context of dibromoacetylene, a bromoethynyl intermediate derived from it can be coupled with a terminal alkyne to form an unsymmetrical diyne. This process can be repeated to build longer polyyne chains.

-

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide is also highly effective for the synthesis of polyynes and diynes.[2] A bromoethynyl intermediate can be coupled with a variety of partners, including other terminal alkynes, to afford the desired conjugated system.

The general workflow for the synthesis of unsymmetrical polyynes from dibromoacetylene is depicted below.

Caption: General workflow for the synthesis of unsymmetrical polyynes starting from dibromoacetylene.

Experimental Protocols

Caution: Dibromoacetylene is a hazardous substance that is sensitive to air and can be explosive upon heating.[3] All manipulations should be carried out in a well-ventilated fume hood under an inert atmosphere (e.g., argon or nitrogen). Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Synthesis of a Bromoethynyl Intermediate via Selective Monolithiation of Dibromoacetylene

This protocol describes the generation of a lithium bromoacetylide intermediate, which can be used in subsequent coupling reactions.

Materials:

-

Dibromoacetylene (1.0 equiv)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

n-Butyllithium (n-BuLi) in hexanes (1.0 equiv)

-

Cooling bath (e.g., dry ice/acetone, -78 °C)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum, dissolve dibromoacetylene in anhydrous diethyl ether or THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add one equivalent of n-BuLi solution dropwise to the stirred solution of dibromoacetylene over a period of 30 minutes, ensuring the internal temperature does not rise significantly.

-

Stir the reaction mixture at -78 °C for an additional hour to ensure complete formation of the lithium bromoacetylide.

-

The resulting solution of the bromoethynyl intermediate is ready for use in the next coupling step.

Protocol 2: Synthesis of an Unsymmetrical Diyne via Cadiot-Chodkiewicz Coupling

This protocol outlines the coupling of the in situ-generated bromoethynyl intermediate with a terminal alkyne.

Materials:

-

Solution of lithium bromoacetylide (from Protocol 1)

-

Terminal alkyne (R-C≡C-H) (1.1 equiv)

-

Copper(I) chloride (CuCl) or Copper(I) bromide (CuBr) (0.1 equiv)

-

Amine base (e.g., ethylamine, butylamine, or piperidine) in a suitable solvent (e.g., methanol (B129727) or THF)

-

Hydroxylamine hydrochloride (optional, as a reducing agent to maintain Cu(I) state)

Procedure:

-

To the cold (-78 °C) solution of lithium bromoacetylide, add the amine base solution.

-

Add the copper(I) salt catalyst, followed by the terminal alkyne.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired unsymmetrical diyne.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of diynes and polyynes using bromoalkyne precursors in coupling reactions. While specific data for dibromoacetylene is scarce in the literature, these examples with monobromoalkynes provide a strong indication of the expected efficiency of these reactions.

Table 1: Representative Yields for Cadiot-Chodkiewicz Coupling Reactions

| Bromoalkyne Substrate | Terminal Alkyne Substrate | Catalyst System | Solvent | Base | Reaction Time (h) | Yield (%) | Reference |

| 1-Bromo-1-hexyne | Phenylacetylene | CuI | Methanol | n-Butylamine | 4 | 85 | [4] |

| 1-Bromo-1-octyne | 1-Ethynylcyclohexene | CuCl | THF | Ethylamine | 6 | 78 | [4] |

| 1-Bromo-3,3-dimethyl-1-butyne | 3-Ethynylpyridine | CuBr | Ethanol | Piperidine | 3 | 92 | [5] |

Table 2: Representative Yields for Sonogashira Coupling Reactions

| Bromoalkyne Substrate | Terminal Alkyne Substrate | Catalyst System | Solvent | Base | Reaction Time (h) | Yield (%) | Reference |